2-Chloro-5-(trifluoromethyl)pyridine

Catalog No.
S1972992
CAS No.
52334-81-3
M.F
C6H3ClF3N
M. Wt
181.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)pyridine

CAS Number

52334-81-3

Product Name

2-Chloro-5-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine

Molecular Formula

C6H3ClF3N

Molecular Weight

181.54 g/mol

InChI

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H

InChI Key

JFZJMSDDOOAOIV-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)F)Cl

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Cl

The exact mass of the compound 2-Chloro-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) is a highly activated, fluorinated heterocyclic building block foundational to the global agrochemical and pharmaceutical manufacturing sectors [1]. Characterized by a pyridine core substituted with a reactive chlorine at the C2 position and a strongly electron-withdrawing trifluoromethyl group at the C5 position, this compound is engineered for high-efficiency nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling [2]. Its precise substitution pattern provides highly effective electronic activation and steric accessibility, making it the definitive precursor for aryloxyphenoxypropionate herbicides such as fluazifop, as well as a critical intermediate for advanced active pharmaceutical ingredients (APIs). For procurement teams, its high purity, predictable thermal processability, and absolute regiocontrol at the C2 position make it a highly reliable raw material for large-scale, high-yield commercial synthesis.

Attempting to substitute 2-Chloro-5-(trifluoromethyl)pyridine with closely related analogs introduces severe process inefficiencies and chemical liabilities. Employing di-halogenated alternatives like 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) introduces a second reactive site, destroying regioselectivity and leading to complex mixtures of mono- and di-substituted byproducts that require expensive chromatographic separation[1]. Using the isomeric 2-Chloro-3-(trifluoromethyl)pyridine places the bulky CF3 group ortho to the reactive chlorine, creating steric hindrance that drastically reduces coupling yields with large nucleophiles [2]. Furthermore, substituting with bromo-analogs reduces atom economy and increases raw material mass per mole without offering the electronegativity-driven SNAr acceleration provided by the C-Cl bond. Consequently, for targeted mono-etherification workflows, generic substitution directly degrades batch yield and inflates downstream purification costs.

Accelerated SNAr Kinetics and Atom Economy vs. Bromo-Analogs

In the synthesis of aryloxyphenoxypropionate herbicides, the rate-determining step is often the nucleophilic attack on the halogenated pyridine. Due to the high electronegativity of chlorine, 2-Chloro-5-(trifluoromethyl)pyridine stabilizes the anionic Meisenheimer complex more effectively than 2-Bromo-5-(trifluoromethyl)pyridine during SNAr reactions[1]. This results in near-quantitative conversion yields in standard industrial etherification. Furthermore, the chloro-analog boasts a significantly lower molecular weight (181.54 g/mol vs. 226.00 g/mol), meaning procurement teams acquire 24.5% more reactive moles per kilogram, directly reducing bulk raw material costs.

Evidence DimensionAtom Economy and SNAr Suitability
Target Compound Data181.54 g/mol; highly activated C-Cl bond for SNAr
Comparator Or Baseline2-Bromo-5-(trifluoromethyl)pyridine (226.00 g/mol)
Quantified Difference24.5% lower mass per mole; superior electronegativity-driven SNAr activation
ConditionsIndustrial nucleophilic aromatic substitution (etherification)

Procurement teams achieve higher molar throughput per kilogram, reducing raw material costs for large-scale herbicide synthesis.

Absolute Regiocontrol vs. 2,3-Dichloro-5-(trifluoromethyl)pyridine

While 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a valuable precursor for haloxyfop, it introduces competing reactive sites at the C2 and C3 positions [1]. Procuring 2-Chloro-5-(trifluoromethyl)pyridine for fluazifop or mono-substituted API synthesis eliminates the need for strict regioselective control. The single reactive chlorine at C2 guarantees 100% regioselectivity during nucleophilic attack, preventing the formation of 3-substituted or 2,3-disubstituted byproducts that require costly and time-consuming chromatographic separation.

Evidence DimensionRegioselectivity in Nucleophilic Attack
Target Compound DataSingle reactive site (C2); 100% regiocontrol
Comparator Or Baseline2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
Quantified DifferenceElimination of C3-substitution byproducts
ConditionsBase-catalyzed etherification with phenoxy nucleophiles

Eliminating a competing reactive site streamlines downstream purification, directly lowering industrial processing costs and improving overall batch yield.

Favorable Steric Profile vs. 3-(Trifluoromethyl) Isomer

The positioning of the trifluoromethyl group drastically impacts the coupling efficiency of bulky nucleophiles. In 2-Chloro-5-(trifluoromethyl)pyridine, the CF3 group is para to the chlorine, providing strong electron-withdrawing activation without obstructing the C2 reaction center [1]. In contrast, substituting with 2-Chloro-3-(trifluoromethyl)pyridine places the bulky CF3 group ortho to the chlorine, creating significant steric hindrance that restricts the trajectory of nucleophilic approach and reduces coupling yields with large phenoxy or secondary amine nucleophiles.

Evidence DimensionSteric Hindrance at Reaction Center
Target Compound DataPara-CF3 configuration (zero adjacent steric block)
Comparator Or Baseline2-Chloro-3-(trifluoromethyl)pyridine (Ortho-CF3 configuration)
Quantified DifferenceUnhindered nucleophilic trajectory vs. severe ortho-steric clash
ConditionsCoupling with bulky aryloxy or secondary amine nucleophiles

Ensures maximum yield and shorter reaction times when synthesizing complex, sterically demanding agrochemical or pharmaceutical intermediates.

Enhanced Distillation Efficiency vs. Di-Halogenated Analogs

For industrial-scale purification, thermal processability is a critical procurement factor. 2-Chloro-5-(trifluoromethyl)pyridine features a boiling point of approximately 152 °C at atmospheric pressure . This is significantly lower than that of di-halogenated analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine, which boils at approximately 170 °C. The lower boiling point allows for milder vacuum distillation conditions, reducing thermal degradation of the product and lowering the energy expenditure required for continuous purification in large-scale manufacturing.

Evidence DimensionBoiling Point / Distillation Temperature
Target Compound Data~152 °C at 760 mmHg
Comparator Or Baseline2,3-Dichloro-5-(trifluoromethyl)pyridine (~170 °C)
Quantified Difference~18 °C reduction in boiling point
ConditionsAtmospheric and vacuum distillation processes

Lower distillation temperatures reduce energy costs and minimize thermal degradation during large-scale industrial purification.

Large-Scale Synthesis of Aryloxyphenoxypropionate Herbicides

The absolute regiocontrol and highly activated C2 position make this compound the exact precursor required for the high-yield industrial synthesis of fluazifop, avoiding the di-substitution risks associated with DCTF [1].

Pharmaceutical API Development via Cross-Coupling

The unhindered para-CF3 configuration provides an ideal steric profile for efficient Buchwald-Hartwig amination or Suzuki-Miyaura coupling with bulky functional groups, critical for developing novel target-specific therapeutics[2].

Fluorinated Heterocycle Library Generation

For discovery chemistry, the compound serves as a predictable electronic template where the strong electron-withdrawing nature of the CF3 group accelerates SNAr workflows, enabling the rapid generation of diverse kinase inhibitors and receptor modulators[2].

XLogP3

2.7

Boiling Point

153.0 °C

Melting Point

33.0 °C

UNII

C9G66D966B

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (57.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (59.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (56.19%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52334-81-3

Wikipedia

2-chloro-5-(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

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